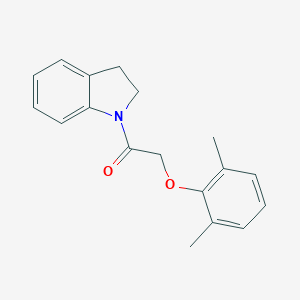![molecular formula C19H18N2O3S2 B320102 N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H18N2O3S2 and a molecular weight of 386.48782 . This compound is known for its unique structure, which includes a thiophene ring and a sulfonyl group attached to an aniline derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 3,4-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Análisis De Reacciones Químicas
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and thiophene moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a thiophenecarboxamide group.
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group, which affects its chemical properties and applications.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-5-6-16(12-14(13)2)21-26(23,24)17-9-7-15(8-10-17)20-19(22)18-4-3-11-25-18/h3-12,21H,1-2H3,(H,20,22) |
Clave InChI |
JACUUCFRFFGNGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320021.png)
![2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320022.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320023.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320024.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320028.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320029.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320031.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320038.png)
![ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B320041.png)
![2-{[(Biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B320044.png)

